Butyrophenone, 2'-hydroxy-3-phenyl-
Description
Historical Context of 2'-Hydroxy-3-Phenylbutyrophenone in Antipsychotic Development
The development of 2'-hydroxy-3-phenylbutyrophenone is rooted in mid-20th-century efforts to refine the butyrophenone scaffold, which gained prominence with haloperidol’s introduction in 1958. Early analogs prioritized dopamine D2 receptor antagonism to mitigate psychosis but often induced extrapyramidal symptoms (EPS). The incorporation of a hydroxyl group at the 2' position and a phenyl moiety at the 3' position emerged as a strategic modification to enhance receptor selectivity. For instance, QF2004B—a derivative featuring similar substitutions—demonstrated affinity for serotonin (5-HT2A, 5-HT1A) and dopamine (D1–D4) receptors, mirroring clozapine’s multi-target profile while retaining butyrophenone’s structural backbone. This duality reflects a broader shift toward balancing efficacy and tolerability in antipsychotic design.
Conformational studies further illuminated the role of substituent placement. Molecular modeling of spiperone, a prototypical butyrophenone, revealed that para-fluoro and carbonyl groups align with key pharmacophoric elements in tricyclic antipsychotics like loxapine. By integrating hydroxyl and phenyl groups, 2'-hydroxy-3-phenylbutyrophenone achieved comparable alignment while introducing polar interactions that modulate receptor binding kinetics. Such innovations underscore its historical significance as a bridge between rigid first-generation structures and flexible, multi-receptor antagonists.
Structural Relationship to First-Generation Neuroleptic Agents
Structurally, 2'-hydroxy-3-phenylbutyrophenone retains the butyrophenone core: a ketone-linked arylpiperidine scaffold. However, its substitutions diverge critically from predecessors like haloperidol (Table 1).
Table 1: Structural Comparison of Butyrophenone Derivatives
| Compound | R1 (Position 2') | R2 (Position 3') | Key Receptor Affinities |
|---|---|---|---|
| Haloperidol | Cl | CF3 | D2, 5-HT2A |
| Spiperone | F | O | D2, 5-HT1A, 5-HT2A |
| 2'-Hydroxy-3-phenylbutyrophenone | OH | Ph | D2, D3, 5-HT2A, α1-adrenergic |
The hydroxyl group at R1 enhances hydrogen bonding with serine residues in the D2 receptor’s transmembrane domain, while the phenyl group at R2 introduces steric bulk that may limit entry into the receptor’s hydrophobic pocket—a mechanism hypothesized to reduce EPS risk. This contrasts with haloperidol’s trifluoromethyl group, which strengthens hydrophobic interactions but amplifies D2 overactivity.
Crystallographic analyses further reveal that the phenyl moiety adopts a conformation parallel to the piperidine ring, stabilizing interactions with serotonin receptors. For example, QF2004B’s tetrahydrocarbazolone extension—analogous to 2'-hydroxy-3-phenylbutyrophenone’s phenyl group—enabled nanomolar affinity for 5-HT2A receptors (Ki = 12 nM), comparable to clozapine. Such structural parallels highlight how incremental modifications reconcile the butyrophenone scaffold with contemporary targets.
Position Within the Butyrophenone Pharmacophore Optimization Landscape
The pharmacophore of 2'-hydroxy-3-phenylbutyrophenone exemplifies three optimization principles:
- Aromatic Substitution : Para-fluorination in classical butyrophenones enhances D2 affinity but risks EPS. Replacing fluorine with a hydroxyl group (as in 2'-hydroxy-3-phenylbutyrophenone) preserves π-π stacking with phenylalanine residues while introducing polar contacts that moderate overactivity.
- Side Chain Flexibility : The optimal four-carbon chain (n = 3) between the ketone and piperidine nitrogen balances conformational freedom and receptor engagement. Shortening or elongating this chain reduces D2 binding by 40–60%.
- Multi-Receptor Engagement : Introducing the phenyl group broadens affinity to α1-adrenergic and muscarinic receptors, mirroring clozapine’s “atypical” profile. Compound 13, a diazepane analog, demonstrated 5-HT2A/D2 affinity ratios predictive of low EPS risk.
Table 2: Pharmacophoric Elements and Their Contributions
| Element | Role in 2'-Hydroxy-3-Phenylbutyrophenone | Effect on Receptor Profile |
|---|---|---|
| Carbonyl Group (C=O) | Anchors to serine residues via H-bonding | Enhances D2/5-HT2A affinity |
| Hydroxyl Group (2'-OH) | Introduces polarity; modulates lipophilicity | Reduces EPS risk vs. haloperidol |
| Phenyl Group (3'-Ph) | Stabilizes arylpiperidine conformation | Broadens affinity to α1/muscarinic receptors |
Molecular dynamics simulations suggest that the phenyl group’s orientation relative to the piperidine ring determines selectivity between D2 and 5-HT2A receptors. In clozapine-like analogs, a 60° dihedral angle favors 5-HT2A over D2 binding by 3:1, whereas angles near 90° (as in haloperidol) prioritize D2. This tunability positions 2'-hydroxy-3-phenylbutyrophenone as a versatile scaffold for refining receptor-specific agents.
Properties
CAS No. |
15074-16-5 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-4-phenylbutan-1-one |
InChI |
InChI=1S/C16H16O2/c17-15-11-5-4-10-14(15)16(18)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,17H,6,9,12H2 |
InChI Key |
QFTUOGVWTBOKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone, 2’-hydroxy-3-phenyl-, typically involves the Friedel-Crafts acylation of benzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5+CH3CH2CH2COClAlCl3C6H5COCH2CH2CH3+HCl
This method yields butyrophenone, which can then be hydroxylated to produce 2’-hydroxy-3-phenylbutyrophenone .
Industrial Production Methods
Industrial production of butyrophenone derivatives often involves large-scale Friedel-Crafts acylation reactions, followed by purification processes such as distillation and recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 2’-hydroxy-3-phenyl-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are commonly used.
Major Products Formed
Oxidation: Formation of 2’-oxo-3-phenylbutyrophenone.
Reduction: Formation of 2’-hydroxy-3-phenylbutanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Butyrophenone, 2'-hydroxy-3-phenyl-, also known as 2-Hydroxy-3-phenylpropiophenone, is an organic compound with the molecular formula and a molecular weight of approximately 240.115 g/mol. It features a butyrophenone structure, characterized by a phenolic hydroxyl group at the 2' position and a phenyl group at the 3 position of the propiophenone moiety. It is primarily recognized for its applications in photoinitiators and as a building block in organic synthesis.
Applications
Butyrophenone, 2'-hydroxy-3-phenyl- has several applications in both industrial and academic research:
- Photoinitiators It is commonly used in UV-curable coatings and inks due to its ability to generate free radicals upon exposure to light.
- Organic Synthesis It serves as a versatile building block in the synthesis of complex molecules.
These applications highlight its significance in both industrial and academic research contexts.
Interaction Studies
Interaction studies involving Butyrophenone, 2'-hydroxy-3-phenyl-, focus on its reactivity with biological targets and other chemical species. While specific interaction studies are sparse, compounds with similar structures often interact with enzymes or receptors involved in neurotransmitter signaling pathways. For example, studies on related butyrophenones have shown interactions with dopamine receptors, which may inform potential therapeutic uses . One such butyrophenone, 4-[4-(4-chlorophenyl)-4-hydroxypiperidino], appears to be a ligand binding to dopamine receptors and was therefore prepared as an analytical standard for high-pressure liquid chromatography .
Mechanism of Action
The mechanism of action of butyrophenone, 2’-hydroxy-3-phenyl-, involves its interaction with various molecular targets, including dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic and antiemetic effects. The exact pathways and molecular targets involved in its action are still under investigation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The base compound, butyrophenone (CAS 495-40-9), serves as a reference. Key properties include:
- Molecular formula : C₁₀H₁₂O
- Melting point : 11–13°C
- Boiling point : 228–230°C
- Hazards : Causes severe eye damage (Category 1) and skin sensitization (Category 1) .
Comparatively, 2'-hydroxy-3-phenyl substitution introduces polar hydroxyl and bulky phenyl groups, likely altering solubility, stability, and reactivity. For example:
- Phenyl substitution: May sterically hinder metabolic oxidation, reducing first-pass metabolism compared to halogenated derivatives like p-fluoro-butyrophenones .
Table 1: Physicochemical Comparison
| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Butyrophenone | 495-40-9 | 148.20 | 11–13 | None |
| 2'-Hydroxy-3-phenyl-* | N/A† | ~240–260‡ | Not reported | 2'-OH, 3'-Ph |
| p-Fluoro-butyrophenone | 890099-18-0 | 306.25 | Not reported | p-F, acetyloxy |
| 3-Methylbutyrophenone | 590-86-3 | 162.23 | Not reported | 3-methyl |
Pharmacological and Metabolic Profiles
Butyrophenones are metabolized into active or toxic metabolites. For instance:
- Haloperidol (a fluorinated butyrophenone): Metabolites like reduced haloperidol contribute to both efficacy and extrapyramidal side effects .
- 2'-Hydroxy-3-phenyl- derivative: The hydroxyl group may direct Phase II conjugation (e.g., glucuronidation), reducing systemic toxicity compared to metabolites of phenothiazines, which accumulate in lipid-rich tissues .
In contrast, p-fluoro-butyrophenones (e.g., from Boehringer Ingelheim) exhibit enhanced blood-brain barrier penetration due to fluorine’s electronegativity, making them potent CNS depressants .
Q & A
Basic: What are the established synthetic routes for 2'-hydroxy-3-phenylbutyrophenone, and how do reaction conditions influence product selectivity?
Methodological Answer:
The synthesis typically involves bromination or fluorination of precursor ketones. For example, bromination of 2,2-dimethylbutyrophenone under controlled conditions (e.g., using Br₂ in a non-polar solvent at 0–25°C) introduces substituents regioselectively at the phenyl ring . Advanced routes may employ fluorinated intermediates, such as difluorobutyrophenone derivatives, which react with amines (e.g., piperidine analogs) to yield pharmacologically active compounds . Key factors affecting selectivity include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution.
- Temperature : Lower temperatures (<50°C) minimize side reactions like over-halogenation.
- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
